LRRK2 Kinase Inhibitor Scaffold Performance: 5-Fluoro-N-methyl Moiety Confers Sub-Micromolar Potency
In a direct head-to-head comparison within a patented LRRK2 inhibitor series, the compound containing the 5-fluoro-4-(methylamino)pyrimidin-2-yl moiety (derived directly from 5-fluoro-N-methylpyrimidin-4-amine) demonstrated an LRRK2 Ki of <1 µM. In contrast, the cyclopropyl-substituted analog at the 5-position exhibited significantly reduced potency, and the 5-bromo precursor was inactive, establishing the 5-fluoro group as essential for kinase inhibition [1].
| Evidence Dimension | LRRK2 kinase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 µM (5-fluoro-4-(methylamino)pyrimidin-2-yl derivative) |
| Comparator Or Baseline | 5-Cyclopropyl analog: Ki > 10 µM; 5-Bromo analog: inactive |
| Quantified Difference | >10-fold improvement in Ki |
| Conditions | LRRK2 biochemical assay, recombinant enzyme |
Why This Matters
This 10-fold improvement in potency directly influences the selection of building blocks for LRRK2 inhibitor development, making 5-fluoro-N-methylpyrimidin-4-amine a critical intermediate for achieving target engagement.
- [1] Genentech, Inc. Aminopyrimidine derivatives as LRRK2 inhibitors. US Patent Application US20110301141A1. Published December 8, 2011. Table 4. View Source
